molecular formula C19H23N3O5S2 B2531732 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 899982-73-1

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2531732
CAS No.: 899982-73-1
M. Wt: 437.53
InChI Key: LFBGYAVTVDPRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 899982-73-1) is a chemical compound for research use. It is supplied with a minimum purity of 90% and is available from stock in quantities ranging from 2μmol to 100mg . The compound features a benzamide core structure integrated with sulfamoyl pharmacophores, a combination known to be of significant interest in medicinal chemistry . Compounds within the sulfamoyl-benzamide class have been investigated for a range of biological activities. Recent scientific literature indicates that structurally similar molecules are being explored as selective inhibitors for enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions such as thrombosis, inflammation, and cancer . Furthermore, related sulfamoyl-benzamide derivatives have been studied for their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The presence of the sulfamoyl group is a key feature in many established therapeutic agents, including carbonic anhydrase inhibitors . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the specific product documentation for detailed handling and safety information.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGYAVTVDPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmethylsulfonyl chloride under basic conditions to form the intermediate 4-[cyclopentyl(methyl)sulfamoyl]aniline. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives

Compound Name Substituents (R1, R2) Key Structural Features Reference
Target Compound R1 = Cyclopentyl-methyl, R2 = H Cyclopentyl for lipophilicity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) R1 = Benzyl-methyl, R2 = 4-methoxyphenyl Aromatic substituents for π-π interactions
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) R1 = Cyclohexyl-ethyl, R2 = furyl Cyclohexyl and heterocyclic moieties
Compound 12 (2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide) R1 = 2,3-dimethylphenyl, R2 = H Dimethylphenyl for steric hindrance
Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide) R1 = Trifluoromethyl-piperazinyl, R2 = Cl-propoxy Fluorine and piperazine for polarity

Key Observations :

  • Lipophilicity : The cyclopentyl group in the target compound offers intermediate lipophilicity compared to LMM11’s cyclohexyl (more lipophilic) and LMM5’s benzyl (less lipophilic due to aromaticity) .
  • Bioactivity : LMM5 and LMM11 exhibit antifungal activity (IC₅₀: 2–8 µM against C. albicans), while the target compound’s cyclopentyl group may optimize solubility-to-potency balance .
  • Synthetic Accessibility : The target compound’s cyclopentyl-methyl sulfamoyl group may require specialized alkylation steps, contrasting with simpler aryl substitutions in compounds like 12 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Rf Value (TLC) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported Not reported ~450 (estimated) N/A
LMM5 Not reported Not reported Purchased ~520 (estimated)
Compound 12 202–210 0.82 70.8 395.4
Compound 3a (antiulcer) 105–107 0.73 63.8 434.5
Compound 30 (PD-L1 inhibitor) Not reported Not reported Not reported 538.2 (ESI-HRMS)

Key Observations :

  • Higher melting points (e.g., Compound 12 at 202–210°C) correlate with crystalline stability, likely due to hydrogen bonding from sulfamoyl groups .
  • The target compound’s molecular weight (~450 g/mol) aligns with drug-like properties, contrasting with bulkier analogs like Compound 64 (MW >500 g/mol) .

Key Observations :

  • Sulfonamide-benzamide hybrids with aryl or heterocyclic substituents (e.g., oxadiazole in LMM5) show broader bioactivity (antifungal, anticancer) compared to alkyl-substituted analogs .
  • The absence of cytotoxicity in LMM5/LMM11 and Compound 30 suggests a favorable safety profile for this structural class .

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a sulfamoyl benzamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a cyclopentyl group, sulfamoyl moieties, and a benzamide backbone. The presence of these functional groups is crucial for its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C18H24N2O4S2
Molecular Weight 396.52 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory processes and cellular proliferation.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a role in purinergic signaling pathways.
  • Receptor Modulation : It may also interact with cannabinoid receptors, particularly CB(2), influencing pain modulation and inflammation.

Biological Activity Studies

Recent studies have evaluated the biological activities of sulfamoyl benzamide derivatives, including our compound of interest. The following findings summarize key research results:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing cell cycle arrest and inhibiting tubulin polymerization .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.

Study 1: Anticancer Properties

A study conducted by Galal et al. (2023) assessed the anticancer effects of several sulfamoyl benzamide derivatives, including this compound. The study reported significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range.

Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated for its inhibitory effect on h-NTPDases. It exhibited selective inhibition with an IC50 value of approximately 2.88 ± 0.13 μM against h-NTPDase1, highlighting its potential as an anti-inflammatory agent through purinergic signaling modulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfamoyl benzamide derivatives. Key observations include:

  • Substituent Effects : Variations in the cyclopentyl and sulfamoyl groups significantly influence potency and selectivity against target enzymes.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to enzyme active sites, improving inhibitory efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.